![molecular formula C23H28N2O3 B267187 N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

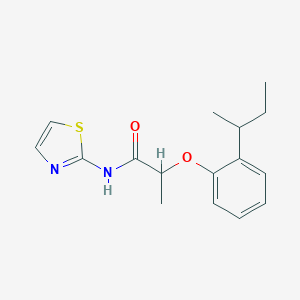

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. CX-5461 was initially identified as a selective inhibitor of RNA polymerase I transcription, which is known to be upregulated in many cancer cells. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential applications of CX-5461.

Mecanismo De Acción

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide selectively inhibits RNA polymerase I transcription, which is necessary for the synthesis of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells are known to have an increased demand for ribosomes due to their high proliferation rates, and N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide targets this vulnerability by disrupting ribosome biogenesis and inducing DNA damage. This ultimately leads to cell death in cancer cells, while sparing normal cells.

Biochemical and Physiological Effects:

In addition to its anticancer effects, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been shown to modulate the immune system by increasing the expression of immune checkpoint molecules, which can enhance the immune response against cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to have limited efficacy in some cancer types, which may be due to differences in the expression of RNA polymerase I between different cancer cells. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Direcciones Futuras

There are several future directions for research on N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict the response to N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide treatment, which could help to personalize cancer therapy. Additionally, there is ongoing research into the use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in combination with other anticancer agents, as well as the potential use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in other diseases such as viral infections and neurodegenerative disorders.

In conclusion, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is a promising anticancer agent that selectively targets cancer cells by inhibiting RNA polymerase I transcription. While there are limitations to its efficacy, ongoing research is exploring ways to improve its effectiveness and expand its potential applications.

Métodos De Síntesis

The synthesis of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-cyclohexyl-N-methyl-4-aminobenzamide to yield N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. The synthesis process has been optimized to improve the yield and purity of the final product, and various analytical techniques have been used to characterize the compound.

Aplicaciones Científicas De Investigación

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, suggesting that it may have a synergistic effect when used in combination with other drugs.

Propiedades

Nombre del producto |

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide |

|---|---|

Fórmula molecular |

C23H28N2O3 |

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide |

InChI |

InChI=1S/C23H28N2O3/c1-3-28-21-16-10-8-14-19(21)22(26)24-20-15-9-7-13-18(20)23(27)25(2)17-11-5-4-6-12-17/h7-10,13-17H,3-6,11-12H2,1-2H3,(H,24,26) |

Clave InChI |

JWLQREKAMGNQJV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3 |

SMILES canónico |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid](/img/structure/B267104.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267109.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B267112.png)

![N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267113.png)

![2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267118.png)

![2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B267120.png)

![N-ethyl-2-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267121.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B267123.png)

![2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267125.png)

![2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-chlorobenzamide](/img/structure/B267127.png)